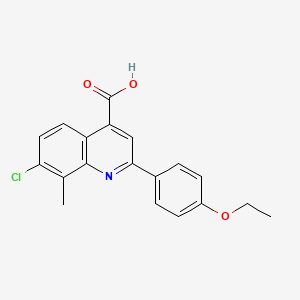

![molecular formula C17H21Cl4N3 B2969341 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride CAS No. 1431964-90-7](/img/structure/B2969341.png)

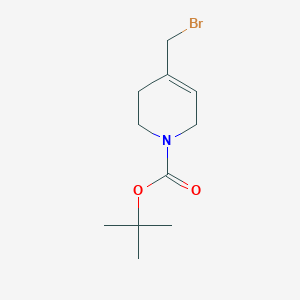

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

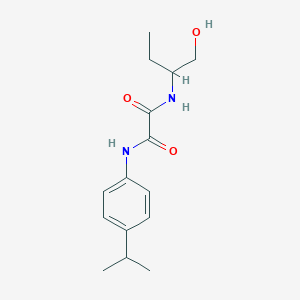

“4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride” is an organic compound . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride” is C17H19Cl2N3 . Its average mass is 336.259 Da and its monoisotopic mass is 335.095612 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 493.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 76.1±3.0 kJ/mol and a flash point of 252.5±28.7 °C . The compound has a molar refractivity of 93.2±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 257.2±3.0 cm3 .Scientific Research Applications

Hypoxic-Cytotoxic Agents

A study explored the synthesis and biological activities of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, presenting new piperazine and aniline lateral chains. These compounds, including piperazine derivatives, have shown promising results in vitro, indicating their potential as hypoxic-cytotoxic agents (Ortega et al., 2000).

Antihypertensive Activity

Research on 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones demonstrated their evaluation for antihypertensive activity, showcasing the potential for 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline derivatives to act through central and peripheral mechanisms (Clark et al., 1983).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including piperazine components, found that these compounds exhibited good to moderate activities against various microorganisms, underscoring the versatility of piperazine derivatives in antimicrobial research (Bektaş et al., 2007).

Antihypertensive Agents

Research into the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, aimed at creating dual antihypertensive agents, highlights the application of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).

Chemical Synthesis

A study on the synthesis of novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives emphasizes the role of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline in the creation of new chemical entities for potential pharmacological applications (Yang Qi-don, 2015).

Mechanism of Action

Target of Action

It is mentioned that this compound can be used in the agrochemical, pharmaceutical, and dyestuff fields . This suggests that the compound may interact with a variety of targets depending on its specific application.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride. For instance, it is noted that the compound is reactive with oxidizing agents and should be kept at room temperature . These factors could potentially affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name |

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N3.2ClH/c18-14-2-1-13(17(19)11-14)12-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16;;/h1-6,11H,7-10,12,20H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOMOZVNPHQWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

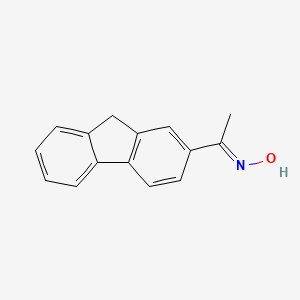

![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)

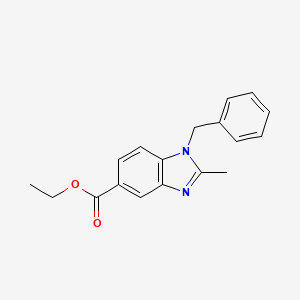

![ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2969275.png)

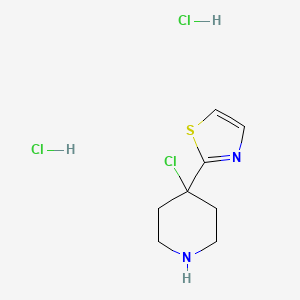

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2969276.png)

![5-(4-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969280.png)